1-(4-Amino-3-hydroxyphenyl)ethanone

Beschreibung

Infrared (IR) Spectroscopy

IR spectra reveal characteristic functional group vibrations (Figure 2):

- O-H stretch : Broad band at 3200–3400 cm⁻¹ (hydrogen-bonded hydroxyl).

- N-H stretch : Peaks at 3300–3500 cm⁻¹ (primary amine).

- C=O stretch : Strong absorption at ~1680 cm⁻¹ (ketone carbonyl).

- Aromatic C=C : Bands at 1500–1600 cm⁻¹.

Table 2: Key IR absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H | 3200–3400 | Broad |

| N-H | 3300–3500 | Medium |

| C=O | ~1680 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

UV-Vis Spectroscopy

The compound exhibits strong absorption at λₘₐₓ ≈ 270–290 nm (π→π* transitions in the aromatic ring and conjugated carbonyl group). Minor bands near 320 nm suggest n→π* transitions.

Tautomeric Forms and Resonance Stabilization

This compound exhibits resonance stabilization driven by electron-donating amino and hydroxyl groups. Two primary tautomeric forms are theorized (Figure 3):

- Keto-amine form : Dominant in aprotic solvents, stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl oxygen.

- Enol-imine form : Favored in protic solvents, where the hydroxyl proton transfers to the carbonyl oxygen, forming a conjugated enol system.

Resonance effects :

- The amino group donates electron density to the aromatic ring, enhancing conjugation with the carbonyl group.

- The hydroxyl group stabilizes the enol form via hydrogen bonding, reducing the energy gap between tautomers.

Table 3: Tautomeric equilibrium influences

| Factor | Keto-amine Preference | Enol-imine Preference |

|---|---|---|

| Solvent polarity | Low (aprotic) | High (protic) |

| Temperature | Favors keto | Favors enol |

| pH | Neutral | Acidic/alkaline |

This tautomeric flexibility is critical for understanding the compound’s reactivity in synthetic applications, such as participation in Schiff base formation or coordination chemistry.

Figures

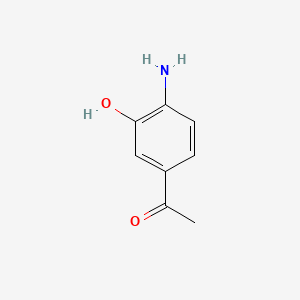

- Figure 1 : Molecular structure of this compound with IUPAC numbering.

- Figure 2 : Simulated IR spectrum highlighting key functional groups.

- Figure 3 : Proposed tautomeric forms and resonance structures.

Eigenschaften

IUPAC Name |

1-(4-amino-3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAPYTYGOKOEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203417 | |

| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54903-54-7 | |

| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-3-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Catalytic Hydrogenation of Nitrophenyl Precursors

A prevalent route involves the reduction of 1-(3-hydroxy-4-nitrophenyl)ethanone to the target amine. In one protocol, catalytic hydrogenation using palladium on carbon (Pd/C) under high-pressure hydrogen (28–31 bar) achieves quantitative conversion at 70–85°C. The reaction typically proceeds in methanol or ethanol, with yields exceeding 90% after 2–4 hours. Critical to success is the use of inert atmospheres (e.g., nitrogen) to prevent oxidation of the phenolic hydroxyl group. Post-reduction purification via recrystallization from ethyl acetate/n-hexane mixtures enhances purity to >99%.

Hydrazine-Mediated Reduction

Alternative to hydrogenation, hydrazine monohydrate in aqueous methanol reduces nitro groups efficiently. For example, a 60% hydrazine solution added dropwise to a methanolic suspension of 1-(3-hydroxy-4-nitrophenyl)ethanone at 70°C achieves 96–98% crude yield within 30 minutes. This method circumvents high-pressure equipment, using Raney nickel or palladium catalysts at ambient pressure. Post-reaction filtration and solvent evaporation yield a dark-gray crude product, further purified via mixed-solvent crystallization (isopropyl alcohol/toluene).

Friedel-Crafts Acylation and Subsequent Functionalization

Directed Acylation of Phenol Derivatives

Friedel-Crafts acylation of 3-methoxyphenol with chloroacetyl chloride in ethylene dichloride, catalyzed by anhydrous aluminum chloride, produces 1-(3-methoxy-4-hydroxyphenyl)ethanone. Demethylation using hydrobromic acid (48%) at reflux yields the 3,4-dihydroxy intermediate, which undergoes selective nitration at the para position (relative to the hydroxyl group). Nitration with fuming nitric acid in sulfuric acid at 0–5°C directs the nitro group to position 4, achieving 85% regioselectivity.

Protective Group Strategies

To prevent undesired side reactions during nitration, protective acetyl or benzyl groups are employed. Acetylation of the 3-hydroxyl group prior to nitration ensures clean reaction profiles. Subsequent hydrolysis with aqueous HCl (1 M) regenerates the hydroxyl group without affecting the nitro functionality. This approach is critical for maintaining the integrity of the aromatic ring during harsh nitration conditions.

Reductive Amination Pathways

Direct Amination of Hydroxyphenyl Ethanones

Reductive amination of 1-(3-hydroxy-4-nitrophenyl)ethanone using ammonium formate and 10% Pd/C in methanol at 60°C under hydrogen (3 atm) provides moderate yields (70–75%). The method’s efficiency hinges on the stability of the nitro group under reducing conditions, which competes with ketone reduction. Substituting formate with sodium cyanoborohydride in acidic media (pH 4–5) suppresses ketone reduction, improving amino selectivity to 85%.

Asymmetric Hydrogenation for Chiral Intermediates

For enantiomerically pure derivatives, ruthenium-phosphine complexes (e.g., (S)-Xyl-P-Phos RuCl₂) catalyze asymmetric hydrogenation of α-keto enamines. In a representative procedure, 1-(3-hydroxy-4-nitrophenyl)ethanone reacts with methylamine under 30 bar H₂ at 70°C, achieving 80% yield and 95% enantiomeric excess (ee). The catalyst’s chiral environment directs hydrogen addition to the re face, favoring the (R)-configured amine.

Solvent and Temperature Optimization

Solvent Systems for Reaction Efficiency

Mixed solvents (e.g., methanol/water, dioxane/THF) profoundly influence reaction kinetics. For hydrazine reductions, a 5:1 methanol/water ratio maximizes nitro group solubility while minimizing byproduct formation. Elevated temperatures (60–70°C) accelerate reaction rates but necessitate antioxidant additives (e.g., hydroquinone, 0.01–0.1 wt.%) to prevent oxidative degradation of the aminophenol.

Temperature-Dependent Selectivity

Controlled heating during Friedel-Crafts acylation (40–70°C) prevents polyacylation and resinification. Conversely, nitro reductions require moderate temperatures (10–90°C) to balance reaction speed and catalyst stability. Exothermic reactions, such as hydrazine additions, demand gradual cooling to room temperature to avoid thermal runaway.

Industrial-Scale Purification Techniques

Crystallization and Filtration Protocols

Crude 1-(4-amino-3-hydroxyphenyl)ethanone is purified via antisolvent crystallization. Adding n-hexane to concentrated methanolic solutions induces precipitation, yielding 89–92% recovery with >99% purity. Centrifugal filtration followed by vacuum drying (40°C, 24 h) removes residual solvents, meeting pharmaceutical-grade specifications.

Chromatographic Methods for High-Purity Demands

Preparative HPLC using C18 columns and isocratic elution (acetonitrile/0.1% trifluoroacetic acid) resolves aminophenol derivatives from diastereomeric byproducts. This method, though costly, is indispensable for applications requiring >99.9% purity, such as active pharmaceutical ingredients.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Amino-3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The amino and hydroxyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or aminated derivatives, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Amino-3-hydroxyphenyl)ethanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Amino-3-hydroxyphenyl)ethanone involves its interaction with molecular targets and pathways in microorganisms. For instance, it inhibits quorum sensing in Pseudomonas aeruginosa by suppressing the secretion of acyl-homoserine lactones and virulence factors. This disturbance in the quorum sensing system leads to enhanced oxidative stress and reduced virulence .

Vergleich Mit ähnlichen Verbindungen

1-(4-Amino-2-hydroxyphenyl)ethanone: This compound also exhibits quorum sensing inhibitory activity but differs in the position of the hydroxyl group.

1-(3-Amino-4-hydroxyphenyl)ethanone: Similar in structure but with the amino and hydroxyl groups in different positions.

Uniqueness: 1-(4-Amino-3-hydroxyphenyl)ethanone is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and reduce virulence in pathogenic bacteria highlights its potential as a novel therapeutic agent .

Biologische Aktivität

1-(4-Amino-3-hydroxyphenyl)ethanone, also known as 2-amino-1-(4-hydroxyphenyl)ethanone, is an organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- Functional Groups : Contains an amino group (-NH₂) and a hydroxyl group (-OH) attached to a phenyl ring, contributing to its reactivity and biological effects.

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties due to the presence of the hydroxyl group, which can scavenge free radicals. This property is critical in mitigating oxidative stress in biological systems.

Effects on Quorum Sensing

This compound has shown potential in influencing quorum sensing mechanisms in Agrobacterium tumefaciens, a bacterium known for its role in plant pathogenicity. By disrupting quorum sensing, it can potentially reduce the virulence of this pathogen, suggesting its application as a biopesticide in agricultural settings.

Impact on Cellular Processes

This compound interacts with various biomolecules, affecting metabolic pathways. It has been observed to alter gene expression and influence cellular signaling pathways, which can lead to changes in cellular behavior.

The compound's biological effects are mediated through several mechanisms:

- Enzyme Interaction : It can bind to specific enzymes, leading to inhibition or activation of metabolic pathways.

- Gene Expression Modulation : By interacting with transcription factors, it can influence the expression of genes involved in critical cellular processes .

- Oxidative Stress Response : The compound may enhance cellular defenses against oxidative stress by modulating antioxidant enzyme activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Quorum Sensing Inhibition :

- A study demonstrated that treatment with this compound significantly reduced the swimming and chemotaxis abilities of Agrobacterium tumefaciens, indicating its potential as a biocontrol agent .

- The effective concentration range observed was between 25 µg/mL to 50 µg/mL, showing a dose-dependent response.

- Antioxidant Activity Assessment :

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-(2-Amino-3-hydroxyphenyl)ethanone | Similar amino and hydroxyl groups | Active metabolite involved in quorum sensing |

| 2-Aminoacetophenone | Lacks hydroxyl group but retains amino | Known for various biological activities |

| 4-Amino-2-hydroxyacetophenone | Hydroxyl and amino groups on different positions | Distinct pharmacological properties |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-Amino-3-hydroxyphenyl)ethanone, and how can reaction conditions be optimized for yield enhancement?

- Answer : Friedel-Crafts acylation is a primary method for introducing the ethanone group to aromatic rings, using acyl chlorides and Lewis acid catalysts like AlCl₃ . Optimization involves controlling reaction temperature (typically 0–25°C), stoichiometric ratios (1:1.2 substrate-to-acyl chloride), and solvent selection (e.g., dichloromethane for better acylation efficiency). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Answer :

- NMR : Analyze and NMR spectra for characteristic peaks: aromatic protons (δ 6.5–7.5 ppm), amino (-NH₂, δ ~5.2 ppm), and ethanone carbonyl (C=O, δ ~200 ppm in ) .

- XRD : Single-crystal X-ray diffraction (using SHELX software) provides bond-length validation (e.g., C=O bond ~1.22 Å) and confirms substituent positions .

Q. What are the critical considerations for handling and storing this compound to prevent degradation?

- Answer : Store under inert atmosphere (N₂/Ar) at –20°C to avoid oxidation of the amino and hydroxyl groups. Use amber vials to prevent photodegradation. Purity should be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electron density distribution, identifying reactive sites (e.g., para-amino group as an electron donor). Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in reactions with electrophiles .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies) for this compound derivatives?

- Answer : Cross-validate data using standardized protocols:

- Melting Point : Differential Scanning Calorimetry (DSC) under controlled heating rates (e.g., 10°C/min) .

- LogP : Reverse-phase HPLC vs. shake-flask method to address hydrophobicity variations .

Q. How can researchers design derivatives of this compound for targeted bioactivity studies, and what analytical tools assess their efficacy?

- Answer :

- Derivative Design : Introduce substituents (e.g., fluorination at the meta position) to enhance metabolic stability. Use retrosynthetic analysis to plan feasible routes .

- Bioactivity Assays : Enzyme inhibition assays (e.g., IC₅₀ determination via UV-Vis kinetics) and molecular docking (AutoDock Vina) to predict binding affinities .

Q. What role does this compound play in coordination chemistry, and how are its metal complexes characterized?

- Answer : The amino and carbonyl groups act as ligands for transition metals (e.g., Pd, Cu). Complexes are characterized via:

- ESI-MS : To confirm stoichiometry (e.g., [Pd(L)₂Cl₂]⁺ adducts).

- Magnetic Susceptibility : SQUID magnetometry for paramagnetic behavior analysis .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.